molecular formula C8H17N5O3 B101672 Glycyl-L-arginine CAS No. 18635-55-7

Glycyl-L-arginine

Cat. No. B101672
CAS RN: 18635-55-7
M. Wt: 231.25 g/mol
InChI Key: JLXVRFDTDUGQEE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-arginine is a dipeptide composed of the amino acids glycine and arginine. It is a relevant compound in the context of peptide synthesis and biological activity, particularly in relation to its role in the biosynthesis of creatine and its presence in various peptides with physiological functions. For instance, the enzyme L-arginine:glycine amidinotransferase, which is involved in creatine biosynthesis, catalyzes the formation of guanidinoacetic acid, a precursor of creatine, indicating the importance of arginine-containing peptides in metabolic pathways .

Synthesis Analysis

The synthesis of peptides containing arginine, such as Glycyl-L-arginine, can be challenging due to the reactivity of the arginine side chain. However, protective groups like the tosyl group have been used to protect the guanidino group of arginine during peptide synthesis, as demonstrated in the stepwise synthesis of a pentapeptide containing arginine . Similarly, the synthesis of a hexapeptide with glycine at the N-terminus instead of glutamic acid, which includes Glycyl-L-arginine as part of its sequence, was achieved by coupling tripeptide derivatives, showcasing the methods used to synthesize complex peptides containing Glycyl-L-arginine .

Molecular Structure Analysis

The molecular structure of arginine-containing peptides is crucial for their biological function. The crystal structure of human L-arginine:glycine amidinotransferase, for example, reveals a new fold with pseudosymmetry and a narrow channel leading to the active site, which is significant for understanding the enzyme's function in creatine biosynthesis . The structure-function relationship is a key aspect of molecular analysis for peptides like Glycyl-L-arginine.

Chemical Reactions Analysis

Glycyl-L-arginine, as part of larger peptide chains, is involved in various chemical reactions. For instance, arginine residues in peptides can undergo glycation, leading to the formation of advanced glycation end-products (AGEs), which are significant in the context of diseases such as diabetes . Additionally, arginine can be metabolized by nitric oxide synthase to produce nitric oxide, which has various physiological effects, including the stimulation of guanylyl cyclase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Glycyl-L-arginine are influenced by the amino acids it contains. Arginine is a conditionally essential amino acid with a side chain that can be positively charged at physiological pH, affecting the solubility and interaction of peptides containing it. The presence of arginine in peptides has been shown to enhance biological activities such as the stimulation of glycogen synthesis in response to insulin in adipocytes and the activation of the antioxidant response to prevent oxidative stress .

Scientific Research Applications

Anti-Aging and Cardiovascular Health

Glycyl-L-arginine, a derivative of the amino acid L-arginine, has been studied for its potential in various medical fields. L-arginine, a metabolically versatile amino acid, has shown significant beneficial pharmacological effects in doses larger than normal dietary consumption. These effects include reductions in the risk of vascular and heart diseases, improvement in erectile dysfunction, and enhancement in immune response, as highlighted in research by Gad (2010) (M. Gad, 2010). Furthermore, L-arginine has a close relationship with nitric oxide (NO), playing a crucial role in affecting the cardiovascular system, particularly by benefiting endothelium in conditions associated with reduced NO synthesis, as explored by Cylwik et al. (2005) (D. Cylwik et al., 2005).

Metabolic Interactions and Health Benefits

The interplay between different amino acids such as glutamine and arginine in critically ill patients has been a subject of study, examining their role as nutritional supplements and their influence on metabolic stress. This relationship and the potential benefits of these amino acids in stressed patients have been discussed in detail by Vermeulen et al. (2007) (M. Vermeulen et al., 2007). Similarly, the benefits of L-arginine on the cardiovascular system have been reviewed, showing promise as a potential therapeutic molecule for treating various cardiovascular disorders, as summarized by Sudar-Milovanovic et al. (2015) (E. Sudar-Milovanovic et al., 2015).

Potential in Treating Obesity

The role of L-arginine in regulating brown adipose tissue (BAT) growth and development has been studied for its potential in reducing obesity. Dietary supplementation with L-arginine has shown to reduce white adipose tissue and enhance BAT growth, thereby influencing the metabolic profile positively, as indicated by Wu et al. (2012) (Zhenlong Wu et al., 2012).

Therapeutic Applications and Safety

The therapeutic potential of L-arginine and its derivatives in various clinical settings, including cardiovascular health and its safety profile in adults and animals, has been a subject of extensive research. McNeal et al. (2016) discussed the safety, pharmacokinetics, and effectiveness of L-arginine supplementation, highlighting its beneficial effects on metabolic profiles in humans (C. McNeal et al., 2016).

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXVRFDTDUGQEE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316438
Record name Glycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-L-arginine

CAS RN

18635-55-7
Record name Glycyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-L-arginine
Reactant of Route 2
Reactant of Route 2
Glycyl-L-arginine
Reactant of Route 3
Reactant of Route 3
Glycyl-L-arginine
Reactant of Route 4
Reactant of Route 4
Glycyl-L-arginine
Reactant of Route 5
Reactant of Route 5
Glycyl-L-arginine
Reactant of Route 6
Reactant of Route 6
Glycyl-L-arginine

Citations

For This Compound
942
Citations
DS Boskovic, AR Giles, ME Nesheim - Journal of Biological Chemistry, 1990 - Elsevier
In order to specifically evaluate the role of Factor Va in the prothrombinase complex, studies of the activation of prothrombin, Fragment 1.2-prethrombin-2, and active-site-blocked …
Number of citations: 108 www.sciencedirect.com
A Ide, M Tanaka, D Koga, K Yagishita - Agricultural and Biological …, 1982 - jstage.jst.go.jp
These properties needed to be clarified. In addition, we were interested in the synthesis of pyroglutamyl peptides rather than arginyl, because the pyroglutamyl peptides have been …
Number of citations: 1 www.jstage.jst.go.jp
ME Lyon, DW Drobot, SR Harding, AW Lyon - Clinica chimica acta, 1999 - Elsevier
The objective of this study was to determine whether a thrombin inhibitor (PPACK) and a factor Xa inhibitor (GGACK) either alone or in combination can anticoagulate whole blood …
Number of citations: 7 www.sciencedirect.com
K Tegtmeyer, D Rittschof - Peptides, 1988 - Elsevier
… Glycyl-glycyl-L-arginine, glycyl-L-histidyl-L-lysine, L-leucyl-glycyl-L-arginine and L-tyrosyl-L-arginine had thresholds between 2.0×10 −8 M and 2.0×10 −9 M. Peptide pheromone …
Number of citations: 107 www.sciencedirect.com
W Nieuwenhuizen, G Wijngaards, E Groeneveld - Analytical Biochemistry, 1977 - Elsevier
… -valyl-glycyl-L-arginine P-naphthylamide (II) and L-valyl-glycyl-L-arginine P-naphthylamide (… hydrolysis of these substrates and of commercial glycyl-L-arginine P-naphthylamide (I) by …
Number of citations: 40 www.sciencedirect.com
W Nieuwenhuizen, G Wijngaards… - … of Haemostasis and …, 1978 - karger.com
… This prompted us to synthesize the peptide amides BOC-Z‚-valyl-glycyl-L-arginine 2naphthylamide (I) and Z-valyl-glycyl-L-arginine 2-naphthylamide (II) (8). These compounds have a …
Number of citations: 23 karger.com
H Suido, M Nakamura, PA Mashimo… - Journal of Dental …, 1986 - journals.sagepub.com
… N-CBz-glycyl-glycyl-L-arginine-β-naphthylamide was readily cleaved by B. gingivalis, but … Some dipeptide substrates tested, such as glycyl-L-arginine- and glycyl-L-proline-β-…
Number of citations: 98 journals.sagepub.com
I Photaki, A Yiotakis - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Time-dependence of L-Omithine A fpearance during Twatwent of N*-Glycyl-L-arginine with Ammonium Hydroxide.A solution of compound (Va) (0.02 g, 0.00069 mol) in water …
Number of citations: 7 pubs.rsc.org
WR Terra, C Ferreira - Comparative Biochemistry and Physiology Part B …, 1994 - Elsevier
… , p-tosyl-L-arginine methyl ester; TLCK, N-~ t-tosyl-L-lysine chloromethyl ketone; TPCK, N-~-tosyl-L-phenylalanine chloromethyl ketone; ZGlyArg, N-carbobenzoxy-glycyl-L-arginine; …
Number of citations: 284 www.sciencedirect.com
T Kobayashi, JY Park, Y Matsuda, I Hara… - Archives of …, 1991 - Taylor & Francis
Basic arginine esterase (amidase) with a specific activity of 3.2 μmol N-α-tosyl-L-arginine methyl ester (Tos-Arg-Me) esterolysis per A280 purified about 230-fold from a CM-cellulose …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.